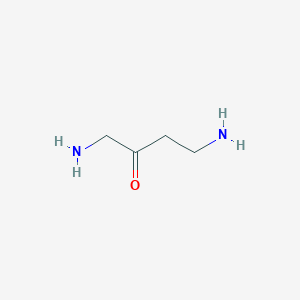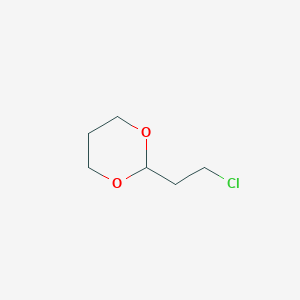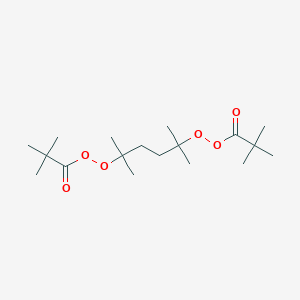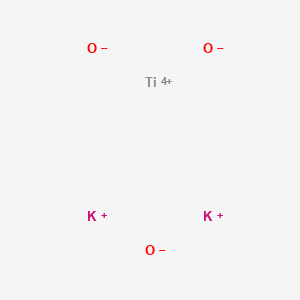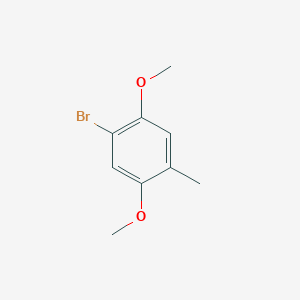
4-Brom-2,5-Dimethoxytoluol
Übersicht
Beschreibung
4-Bromo-2,5-dimethoxytoluene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and two methoxy groups at the 2 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dimethoxytoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
4-Bromo-2,5-dimethoxytoluene primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play crucial roles in modulating neurotransmission, mood, and perception.
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it induces a conformational change that activates intracellular signaling pathways. This interaction leads to altered neurotransmitter release and changes in neuronal excitability, contributing to its psychoactive effects .
Biochemical Pathways
4-Bromo-2,5-dimethoxytoluene affects several biochemical pathways, including the serotonin signaling pathway. Activation of 5-HT2A receptors can lead to increased intracellular calcium levels and activation of protein kinase C (PKC), which further modulates various downstream targets . These changes can influence mood, cognition, and perception.
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2,5-dimethoxytoluene involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the brain . It undergoes hepatic metabolism, primarily through demethylation and bromination, and is excreted via the kidneys . These properties impact its bioavailability and duration of action.
Result of Action
At the molecular level, 4-Bromo-2,5-dimethoxytoluene’s action results in altered neurotransmitter release and receptor activity. This leads to changes in neuronal firing patterns and synaptic plasticity . At the cellular level, these effects manifest as altered mood, perception, and cognition, which are characteristic of its psychoactive properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 4-Bromo-2,5-dimethoxytoluene . For instance, acidic or basic conditions can affect its chemical stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can modulate its pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxytoluene typically involves the bromination of 2,5-dimethoxytoluene. One common method includes the following steps:
Starting Material: 2,5-Dimethoxytoluene.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a solvent like acetic acid (AcOH) and a catalyst such as sodium acetate (NaOAc).
Isolation: The product is isolated by quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by extraction with ethyl acetate (EtOAc).
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2,5-dimethoxytoluene follows similar principles but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to handle larger quantities of reactants.
Continuous Flow Systems: To ensure efficient mixing and reaction control.
Purification: Employing techniques like distillation and crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dimethoxytoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of boronic acids.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as ceric ammonium nitrate (CAN) in acetonitrile (CH3CN).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of 2,5-dimethoxyphenyl derivatives.
Oxidation: Formation of 2,5-dimethoxybenzoquinone.
Reduction: Formation of 2,5-dimethoxytoluene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A psychoactive compound with similar structural features.
2-Bromo-1,4-dimethoxybenzene: Another brominated dimethoxybenzene derivative.
4-Bromo-2,5-dimethoxyphenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
4-Bromo-2,5-dimethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and methoxy groups make it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
1-bromo-2,5-dimethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBZEYUYXQONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349158 | |
| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-74-9 | |
| Record name | 1-Bromo-2,5-dimethoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13321-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






